CIQ is a synthetic small molecule classified as a positive allosteric modulator (PAM) of N-methyl-d-aspartate receptors (NMDARs). [, , , ] It exhibits selectivity for NMDARs containing the GluN2C and GluN2D subunits. [, , , ] This selectivity makes CIQ a valuable tool compound for investigating the roles of specific NMDAR subtypes in physiological processes and pathological conditions. [, , , ]
While the abstracts do not provide a detailed analysis of the CIQ molecular structure, they mention modifications to the tetrahydroisoquinoline scaffold of CIQ and the development of enantiomers (EU1180-55, EU1180-154) with expanded activity at various NMDAR subtypes. [] These findings suggest that specific structural features of CIQ are crucial for its interaction with NMDARs.
CIQ acts as a positive allosteric modulator, meaning it enhances the activity of NMDARs without directly activating the receptor itself. [, , , ] Research indicates that CIQ does not bind to the amino-terminal domain, agonist-binding domain dimer interface, or ion channel pore of NMDARs. [] Instead, studies suggest that CIQ exerts its effects by binding to a novel allosteric site located near the first transmembrane helix (M1) and pre-M1 region of the GluN2C and GluN2D subunits. [, ] This binding interaction is thought to induce conformational changes that influence channel gating and potentiate NMDAR function. [, ]
CIQ is primarily used as a research tool to study the function and pharmacology of NMDARs, particularly those containing GluN2C and GluN2D subunits. [, , , ] Due to its selectivity, CIQ allows researchers to dissect the specific roles of these NMDAR subtypes in various physiological processes and disease models. [, , , ] For instance, CIQ has been employed in animal models of:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2